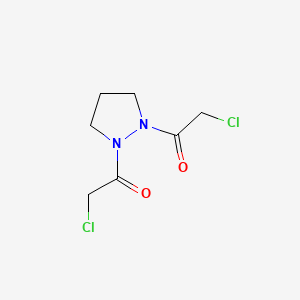
1,1'-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) is a chemical compound characterized by the presence of a pyrazolidine ring linked to two 2-chloroethanone groups
Preparation Methods
The synthesis of 1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) typically involves the reaction of pyrazolidine with two equivalents of chloroacetyl chloride in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol .
Chemical Reactions Analysis
1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Condensation Reactions: The compound can react with other molecules to form larger, more complex structures.
Common reagents used in these reactions include sodium ethoxide, piperidine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest for their diverse pharmacological activities.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
1,1’-(Pyrazolidine-1,2-diyl)bis(2-chloroethan-1-one) can be compared with similar compounds such as:
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): This compound has a piperazine ring instead of a pyrazolidine ring and exhibits similar chemical reactivity and applications.
1,1’-(Pyrazolidine-1,2-diyl)bis(2-methylpropan-1-one): This compound has methyl groups instead of chloroethanone groups, leading to different chemical properties and applications.
Properties
CAS No. |
89990-55-6 |
|---|---|
Molecular Formula |
C7H10Cl2N2O2 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-chloro-1-[2-(2-chloroacetyl)pyrazolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H10Cl2N2O2/c8-4-6(12)10-2-1-3-11(10)7(13)5-9/h1-5H2 |
InChI Key |
JFMFVAWSWRURIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N(C1)C(=O)CCl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
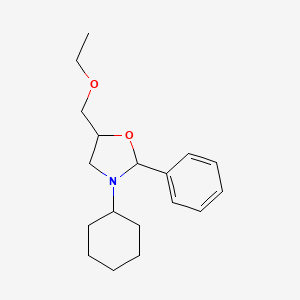
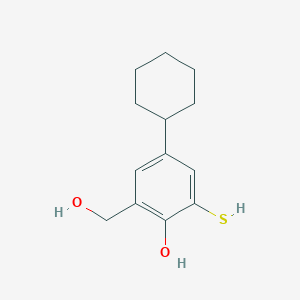
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
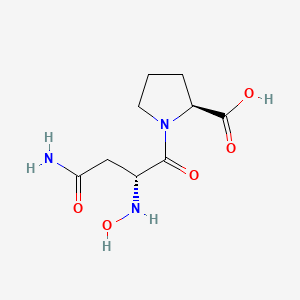
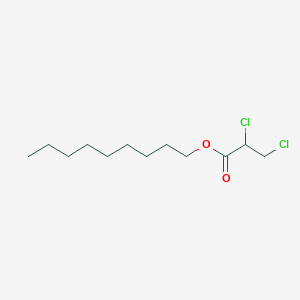
![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
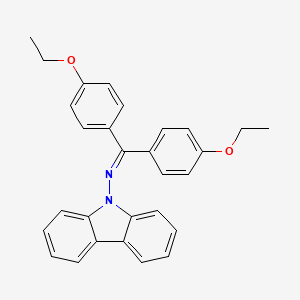
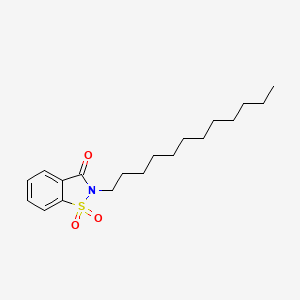
![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
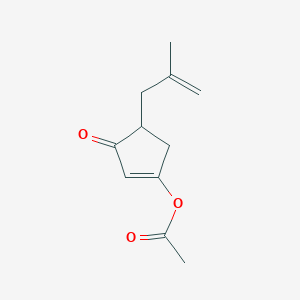
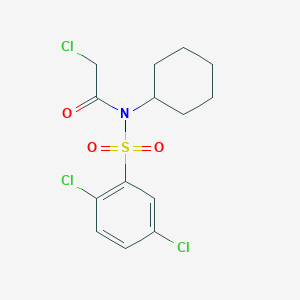
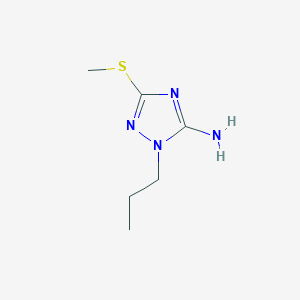
![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
